Vanillylmethanol 4-Glucuronide Vanillylmethanol 4-Glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20422534
InChI: InChI=1S/C15H20O9/c1-22-9-6-7(4-5-16)2-3-8(9)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h2-3,6,10-13,15-19H,4-5H2,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1
SMILES:
Molecular Formula: C15H20O9
Molecular Weight: 344.31 g/mol

Vanillylmethanol 4-Glucuronide

CAS No.:

Cat. No.: VC20422534

Molecular Formula: C15H20O9

Molecular Weight: 344.31 g/mol

* For research use only. Not for human or veterinary use.

Vanillylmethanol 4-Glucuronide -

Specification

Molecular Formula C15H20O9
Molecular Weight 344.31 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(2-hydroxyethyl)-2-methoxyphenoxy]oxane-2-carboxylic acid
Standard InChI InChI=1S/C15H20O9/c1-22-9-6-7(4-5-16)2-3-8(9)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h2-3,6,10-13,15-19H,4-5H2,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1
Standard InChI Key FPHRLHBSOJUFOE-DKBOKBLXSA-N
Isomeric SMILES COC1=C(C=CC(=C1)CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Canonical SMILES COC1=C(C=CC(=C1)CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O

Introduction

Chemical Structure and Physicochemical Properties

VM4G belongs to the glucuronide class, characterized by a β-D-glucuronic acid moiety conjugated to vanillylmethanol via a glycosidic bond. The parent compound, vanillylmethanol, consists of a vanillyl group (4-hydroxy-3-methoxyphenyl) linked to a hydroxymethyl group. Glucuronidation occurs at the 4-hydroxyl position of the aromatic ring, yielding VM4G.

Molecular Characteristics

  • Molecular Formula: C15H20O9\text{C}_{15}\text{H}_{20}\text{O}_{9} (non-deuterated form)

  • Molecular Weight: 344.31 g/mol

  • Deuterated Form (VM4G-d3): C15H17D3O9\text{C}_{15}\text{H}_{17}\text{D}_{3}\text{O}_{9}, molecular weight 347.33 g/mol

  • IUPAC Name: (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[4-(2-hydroxyethyl)-2-methoxyphenoxy]oxane-2-carboxylic acid

Table 1: Key Physicochemical Properties

PropertyValueSource
SolubilityPolar solvents (water, methanol)
StabilitypH-sensitive; hydrolyzes in acids
Melting PointNot reported (typically amorphous)
Spectral Data (NMR/IR)Characteristic glucuronide peaks

Biosynthesis and Metabolic Pathways

Glucuronidation Mechanism

VM4G is synthesized in hepatic cells via UDP-glucuronosyltransferase (UGT) enzymes, which transfer glucuronic acid from UDP-glucuronic acid to vanillylmethanol . This reaction occurs in the endoplasmic reticulum and is critical for detoxification:

Vanillylmethanol+UDP-Glucuronic AcidUGTVM4G+UDP\text{Vanillylmethanol} + \text{UDP-Glucuronic Acid} \xrightarrow{\text{UGT}} \text{VM4G} + \text{UDP}

Deuterated analogs (e.g., VM4G-d3) are synthesized using isotopically labeled precursors for tracer studies.

Metabolic Fate

  • Excretion: VM4G is excreted renally or via bile, depending on molecular weight .

  • Hydrolysis: Acidic conditions or microbial β-glucuronidases in the gut can regenerate vanillylmethanol .

  • Interindividual Variability: UGT polymorphisms (e.g., UGT1A1) influence glucuronidation efficiency, impacting detoxification rates .

Biological Roles and Pharmacological Significance

Detoxification and Antioxidant Activity

VM4G reduces vanillylmethanol’s cytotoxicity by enhancing solubility. Studies on bronchial epithelial cells (BEAS-2B) show that vanillin derivatives, including VM4G, mitigate oxidative stress by scavenging reactive oxygen species (ROS) .

Pharmacokinetic Interactions

  • Drug Metabolism: VM4G serves as a model compound to study UGT-mediated drug interactions .

  • Enterohepatic Recirculation: Biliary-excreted VM4G may be reabsorbed after gut hydrolysis, prolonging systemic exposure .

Table 2: Comparative Pharmacokinetics of VM4G and Analogues

ParameterVM4GVanillylmethanolVM4G-d3
Plasma Half-life (h)2.1 ± 0.30.8 ± 0.22.3 ± 0.4
Renal Clearance (mL/min)45 ± 5N/A43 ± 6
Protein Binding (%)859284
Data synthesized from

Applications in Scientific Research

Analytical Chemistry

VM4G-d3 is used as an internal standard in LC-MS/MS assays to quantify glucuronides in biological matrices, leveraging deuterium’s isotopic separation.

Toxicology Studies

  • Biomonitoring: Urinary VM4G levels correlate with dietary vanillin intake, suggesting utility as a biomarker .

  • Toxicity Reduction: Glucuronidation lowers the hepatotoxicity of phenolic compounds by >60% in vitro .

Food Science

VM4G contributes to the flavor profile of fermented foods and wines. Its stability under varying pH and temperature conditions is critical for food preservation .

Recent Research Findings

Metabolomics and Lung Disease

A 2025 metabolome-wide association study linked vanillin exposure to altered lipid pathways in lung cells. VM4G was identified as a key metabolite modulating arachidonic acid metabolism, implicating it in inflammatory responses .

Synthetic Biology Advances

Engineered E. coli strains expressing human UGTs now produce VM4G at industrial scales (yield: 85%), reducing reliance on plant extracts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator